Cyclodecanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclodecanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c11-10-8-6-4-2-1-3-5-7-9-10;/h10H,1-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYALQSOADWWYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC(CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91342-29-9 | |
| Record name | cyclodecanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Cyclodecanamine Hydrochloride
De Novo Synthesis Routes for Cyclodecanamine (B8794361) and its Hydrochloride
The de novo synthesis of cyclodecanamine hydrochloride involves a multi-step process that begins with the construction of the foundational cyclodecane (B1584694) framework, followed by the introduction of the amine functional group, and concluding with the formation of the hydrochloride salt. wikipedia.org
The synthesis of large cycloalkane rings like cyclodecane presents a challenge due to the low probability of the two ends of a long, open-chain molecule coming together for cyclization. libretexts.orglibretexts.org Consequently, ring-expansion strategies or specific cyclization reactions under high-dilution conditions are often employed. The most common and direct precursor for cyclodecanamine is cyclodecanone (B73913). Several methods have been developed for the synthesis of cyclodecanone.
One established method involves the ring enlargement of a smaller cycloalkanone, such as cyclononanone, using diazomethane. orgsyn.org Another approach begins with cyclooctanone, which is converted to its enamine, reacted with an electrophile like methyl propiolate, and then subjected to a series of transformations including hydrolysis and reduction to yield cyclodecanone. orgsyn.org These methods provide access to the C10 ketone, which is the key intermediate for the subsequent amination step.
Table 1: Selected Synthetic Routes to Cyclodecanone
| Starting Material | Key Reagents/Process | Description | Reference |
|---|---|---|---|
| Cyclononanone | Diazomethane (CH₂N₂) | A ring expansion reaction where a methylene (B1212753) group is inserted into the ring, converting the C9 ketone to a C10 ketone. | orgsyn.org |
| Cyclooctanone | 1. Pyrrolidine (to form enamine) 2. Methyl propiolate 3. Hydrolysis & Reduction | A multi-step sequence involving enamine formation, Michael addition, and subsequent transformations to expand the C8 ring to the C10 ketone. | orgsyn.org |
| Sebacoin | Zinc (Zn), Hydrochloric acid (HCl) | Reduction of the α-hydroxyketone (acoin) to the corresponding ketone, cyclodecanone. | orgsyn.org |
The conversion of cyclodecanone to cyclodecanamine is most effectively achieved through reductive amination. wikipedia.org This powerful and widely used method transforms a carbonyl group into an amine in a one-pot reaction. youtube.comfrontiersin.org The process involves the initial reaction of cyclodecanone with an amine source, typically ammonia (B1221849), to form an intermediate imine (or enamine tautomer). This intermediate is not isolated but is reduced in situ by a selective reducing agent to yield the primary amine, cyclodecanamine. wikipedia.org
The choice of reducing agent is critical to the success of the reaction. The agent must be capable of reducing the C=N double bond of the imine intermediate preferentially over the C=O double bond of the starting ketone. harvard.edu Milder reducing agents are therefore favored.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Conditions | Key Characteristics | Reference |
|---|---|---|---|---|
| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH), pH 6-7 | Stable in acidic solutions; selectively reduces imines in the presence of ketones. Highly toxic. | wikipedia.orgharvard.educommonorganicchemistry.com |
| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ / STAB | Dichloroethane (DCE), Acetic Acid | A milder and less toxic alternative to NaBH₃CN. Highly selective for imines/iminium ions. | wikipedia.orgharvard.educommonorganicchemistry.com |
| Hydrogen gas with catalyst | H₂/Pd, Pt, or Ni | Pressurized H₂, catalyst | A classic hydrogenation method, effective but may require specialized pressure equipment. | wikipedia.org |
The final step in the synthesis is the formation of the hydrochloride salt. Cyclodecanamine, as a primary amine, possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base. spectroscopyonline.com This lone pair readily reacts with a strong acid, such as hydrochloric acid (HCl), in an acid-base neutralization reaction. youtube.com
In this reaction, the amine is protonated to form the corresponding cyclodecylammonium ion (C₁₀H₂₁NH₃⁺), with the chloride ion (Cl⁻) acting as the counter-ion. spectroscopyonline.com The resulting product, this compound, is an ionic salt. youtube.com
This transformation is typically achieved by dissolving the free amine in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or another organic solvent, or by bubbling anhydrous HCl gas through the solution. The formation of the salt dramatically changes the physical properties of the compound. While cyclodecanamine is a relatively nonpolar organic molecule, the hydrochloride salt is highly polar and often crystalline. This increased polarity and ionic character render it much more soluble in aqueous solutions and facilitates its isolation and purification by precipitation or crystallization from non-polar organic solvents. ualberta.careddit.comgoogle.com
Mechanistic Studies and Reactivity Profiling of Cyclodecanamine Hydrochloride
Investigations into Elementary Reaction Steps and Pathways
The reactivity of cyclodecanamine (B8794361) hydrochloride is largely dictated by the nature of the amino group and the conformational flexibility of the cyclodecane (B1584694) ring. The hydrochloride salt form implies that the amine is protonated, forming a cyclodecylammonium ion. This protonated form is generally a poor leaving group for nucleophilic substitution and elimination reactions. Therefore, activation of the amino group, for instance, through conversion to a better leaving group like a tosylate or through the formation of a quaternary ammonium (B1175870) salt, is often a prerequisite for these reactions.
Nucleophilic substitution at the carbon bearing the amino group in cyclodecanamine can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the leaving group. youtube.comlibretexts.org
The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. youtube.com For cyclodecanamine, the feasibility of an S(_N)2 reaction is highly dependent on the steric hindrance around the electrophilic carbon. The cyclodecane ring exists predominantly in a boat-chair-boat conformation to minimize transannular strain. slideshare.netlibretexts.org The accessibility of the carbon atom for a backside attack will be determined by its position (axial or equatorial-like) in the specific conformer.
In contrast, the S(_N)1 mechanism proceeds through a carbocation intermediate. libretexts.org The stability of the resulting secondary cyclodecyl carbocation is a key factor. This carbocation will adopt a preferred geometry to minimize strain, and the incoming nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral. libretexts.org The large and flexible nature of the ten-membered ring could also allow for transannular hydride or alkyl shifts to form a more stable carbocation, although this is less common than in smaller rings.
| Reaction Type | Key Features | Expected Stereochemical Outcome for Cyclodecanamine |
| S(_N)2 | Concerted, bimolecular, backside attack | Inversion of configuration |
| S(_N)1 | Stepwise, unimolecular, carbocation intermediate | Racemization or a mixture of stereoisomers |
Elimination reactions of cyclodecanamine derivatives, typically involving the corresponding quaternary ammonium hydroxide (B78521) (Hofmann elimination), lead to the formation of cyclodecene (B14012633). The regioselectivity and stereoselectivity of these reactions are governed by the E1 or E2 mechanism. youtube.com
The E2 mechanism is a concerted process that requires an anti-periplanar arrangement of the leaving group and a β-hydrogen. chemistrysteps.com In the conformationally complex cyclodecane ring, the ability to achieve this specific dihedral angle will dictate which β-hydrogens can be abstracted and, consequently, the geometry of the resulting double bond (cis or trans). The formation of both cis- and trans-cyclodecene (B1599413) is possible, with the trans isomer being notably strained but isolable. The relative rates of elimination will depend on the stability of the transition state leading to each isomer.
The E1 mechanism proceeds through a carbocation intermediate, the same as in the S(_N)1 pathway. iitk.ac.in Deprotonation from a β-carbon then yields the alkene. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product, though exceptions can occur, especially in cyclic systems where conformational constraints are significant. mnstate.edu For cyclodecanamine derivatives, E1 elimination would likely favor the formation of the more stable trans-cyclodecene, provided that the carbocation can adopt a suitable conformation for the elimination to occur.
| Reaction Type | Key Features | Expected Product(s) for Cyclodecanamine Derivatives |
| E2 | Concerted, bimolecular, anti-periplanar geometry required | Mixture of cis- and trans-cyclodecene, product ratio depends on conformational availability of anti-periplanar H's |
| E1 | Stepwise, unimolecular, carbocation intermediate | Predominantly trans-cyclodecene (Zaitsev product) |
While cyclodecanamine hydrochloride itself does not undergo addition reactions in the traditional sense, the product of its elimination, cyclodecene, readily participates in such reactions. The hydrohalogenation of cyclodecene, for instance, proceeds via an electrophilic addition mechanism. youtube.com
The reaction is initiated by the attack of the alkene's π-bond on the electrophilic hydrogen of the hydrohalic acid, forming a carbocation intermediate. masterorganicchemistry.com This is followed by the attack of the halide ion on the carbocation. In accordance with Markovnikov's rule, the initial protonation occurs at the carbon atom that results in the formation of the more stable carbocation. masterorganicchemistry.com For an unsubstituted cycloalkene like cyclodecene, this distinction is not relevant unless the ring itself contains substituents.
The stereochemistry of the addition is generally not highly specific, leading to a mixture of syn- and anti-addition products. This is because the carbocation intermediate is planar, allowing the nucleophile to attack from either face of the ring. youtube.comyoutube.com
| Reactant | Reagent | Mechanism | Expected Product | Stereochemistry |
| Cyclodecene | H-X (e.g., HCl, HBr) | Electrophilic Addition | Halocyclodecane | Mixture of syn and anti addition products |
This compound itself is not the primary substrate for radical reactions. However, the parent cycloalkane, cyclodecane, can undergo radical halogenation. This reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. wikipedia.org
The selectivity of the halogenation depends on the halogen used. Bromination is highly selective, favoring the substitution of tertiary hydrogens over secondary, and secondary over primary. chemistrysteps.comyoutube.com Chlorination is less selective. youtube.comlibretexts.org In cyclodecane, all hydrogens are secondary, but they are not all conformationally equivalent. The boat-chair-boat conformation presents different hydrogen environments, which could lead to a mixture of constitutional isomers of halocyclodecanes, although the differences in reactivity are generally subtle. libretexts.org
| Reactant | Reagent | Mechanism | Key Feature | Expected Product |
| Cyclodecane | Br(_2), UV light | Free Radical Chain | High selectivity for the most stable radical | Mixture of bromocyclodecane isomers |
| Cyclodecane | Cl(_2), UV light | Free Radical Chain | Lower selectivity | Mixture of chlorocyclodecane (B12895266) isomers |
Role as a Transient Reaction Intermediate in Multi-Step Syntheses
While direct evidence for this compound as a transient intermediate is not abundant in readily available literature, primary amines and their salts are common intermediates in organic synthesis. For instance, the reduction of a cyclodecanone (B73913) oxime or a cyclodecanenitrile would yield cyclodecanamine, which would be protonated to the hydrochloride salt upon acidic workup. This amine could then be a precursor for further functional group transformations.
In multi-component reactions, such as the Mannich reaction, a primary amine like cyclodecanamine could react with an aldehyde and another compound containing an acidic proton to form a more complex molecule. nih.gov Similarly, in the formation of heterocyclic compounds, cyclodecanamine could serve as a key building block. fiveable.menih.gov In these contexts, this compound would be the stable, isolable form of the amine before it is used in a subsequent reaction step, often after deprotonation to the free amine.
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is intrinsically linked to the conformational behavior of the ten-membered ring and the mechanism of the specific reaction.
As discussed, S(_N)2 reactions are expected to proceed with a complete inversion of stereochemistry. masterorganicchemistry.com If the starting cyclodecanamine is enantiomerically pure, the S(_N)2 product will also be enantiomerically pure, but with the opposite configuration.
S(_N)1 reactions , proceeding through a planar carbocation, will lead to racemization. libretexts.org If the reaction creates a new stereocenter, a racemic mixture of enantiomers is expected. If a stereocenter is already present in the molecule and is not involved in the reaction, a mixture of diastereomers will be formed.
In E2 eliminations , the stereochemistry is dictated by the anti-periplanar requirement. The rigid conformation of the cyclodecane ring means that only specific hydrogens can be eliminated with a given leaving group orientation, leading to a specific stereoisomer of cyclodecene (cis or trans). chemistrysteps.com This makes the E2 reaction stereospecific.
For addition reactions to cyclodecene, the lack of a concerted mechanism means that both syn- and anti-addition can occur, leading to a mixture of stereoisomers. youtube.com
The stereochemical outcome is a powerful tool for elucidating reaction mechanisms. For example, observing a complete inversion of configuration would strongly suggest an S(_N)2 pathway, while the formation of a racemic mixture would point towards an S(_N)1 mechanism.
| Reaction Mechanism | Stereochemical Outcome |
| S(_N)2 | Inversion of configuration |
| S(_N)1 | Racemization |
| E2 | Stereospecific (dependent on anti-periplanar geometry) |
| Electrophilic Addition | Mixture of syn and anti products (not stereospecific) |
Advanced Analytical and Spectroscopic Characterization of Cyclodecanamine Hydrochloride
Chromatographic Separation and Detection Techniques
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For cyclodecanamine (B8794361) hydrochloride, various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC), provide the necessary resolution and sensitivity for analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like cyclodecanamine hydrochloride. Its versatility allows for various separation modes, with reverse-phase (RP) being the most common.
RP-HPLC Development and Validation for this compound
The development of a robust RP-HPLC method is critical for routine quality control and stability testing. A typical method involves optimizing parameters to achieve a sharp, symmetrical peak with a suitable retention time.
Research Findings: Method development for a primary amine like this compound on an RP-HPLC system often requires careful selection of the column, mobile phase, and pH. A C18 column is a common starting point. nih.gov The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pharmacophorejournal.comresearchgate.net Due to the basic nature of the amine group, which can cause peak tailing on silica-based columns, it is often necessary to use a low pH mobile phase (e.g., pH 2.5-3.5) with an acidic modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure the analyte is in its protonated form, leading to improved peak shape and retention. nih.govpharmacophorejournal.com
Validation is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). pharmacophorejournal.comnih.gov Linearity is typically established over a concentration range relevant to the expected sample concentrations. pharmacophorejournal.comresearchgate.net Accuracy is confirmed by recovery studies, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) analyses. nih.govnih.gov
Table 1: Illustrative RP-HPLC Method Parameters and Validation Data for this compound Analysis This table presents hypothetical data based on typical values for similar compounds.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | pharmacophorejournal.com |
| Mobile Phase | Acetonitrile : 0.025 M Phosphate Buffer (pH 2.5) (60:40 v/v) | pharmacophorejournal.com |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Detection Wavelength | 210 nm (due to lack of strong chromophore, low UV) | nih.gov |
| Retention Time (tR) | ~4.5 min | nih.gov |
| Linearity Range | 10-100 µg/mL | researchgate.net |
| Correlation Coefficient (r²) | > 0.999 | pharmacophorejournal.com |
| Accuracy (% Recovery) | 98.5% - 101.0% | nih.gov |
| Precision (% RSD) | < 2% | pharmacophorejournal.com |
| LOD | 0.5 µg/mL | pharmacophorejournal.com |
| LOQ | 1.5 µg/mL | pharmacophorejournal.com |
Integration with Mass Spectrometry (LC-MS, LC-MS/MS)
Coupling HPLC with mass spectrometry provides unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical studies and impurity profiling. nih.govnih.gov LC-MS/MS is particularly powerful for quantifying analytes at very low concentrations in complex matrices. nih.govtci-thaijo.org
Research Findings: For LC-MS/MS analysis of this compound, electrospray ionization (ESI) in positive mode would be the preferred ionization technique, given the basic nature of the amine group, which is readily protonated to form [M+H]⁺ ions. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which involves selecting a specific precursor ion (the molecular ion of cyclodecanamine) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. nih.govnih.gov This process drastically reduces background noise and enhances selectivity. Sample preparation often involves protein precipitation or solid-phase extraction to remove matrix interferences. nih.govnih.gov The development of such a method requires careful optimization of both chromatographic separation and mass spectrometric parameters. nih.gov
Table 2: Hypothetical LC-MS/MS Parameters for this compound This table presents hypothetical data based on established principles.
| Parameter | Setting/Value | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Monitored Transition | Precursor Ion (Q1) → Product Ion (Q3) | nih.gov |
| Precursor Ion [M+H]⁺ | m/z 156.3 (Calculated for C₁₀H₂₁N) | |
| Example Product Ion | Hypothetical fragment, e.g., m/z 139.2 (Loss of NH₃) | |
| Mobile Phase | Methanol : 0.1% Formic Acid in Water (70:30 v/v) | nih.govtci-thaijo.org |
| Column | C18 (e.g., 100 mm x 2.0 mm, 2.2 µm) | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov While primary amines can be challenging to analyze directly with GC due to their polarity and potential for interaction with the column, specific applications, especially when coupled with mass spectrometry, are highly valuable. mdpi.com
GC with Mass Spectrometry (GC/MS, GC-MS/MS) for Trace Analysis
GC-MS is a definitive technique for the identification and quantification of trace-level volatile and semi-volatile compounds. chicago.gov For compounds like cyclodecanamine, derivatization is often a necessary step to improve chromatographic performance. nih.gov
Research Findings: Direct analysis of this compound by GC is problematic due to its salt form and the high polarity of the free amine. Therefore, the sample would first need to be neutralized to the free base form (cyclodecanamine). To overcome issues of peak tailing and improve volatility, derivatization of the primary amine group is standard practice. nih.govnih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative, or acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.gov The resulting derivative is less polar and more volatile, yielding better peak shape and sensitivity. nih.gov GC-MS analysis provides both retention time data and a mass spectrum, which serves as a chemical fingerprint for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. nih.govijpsr.com Predicted spectra for similar compounds, such as cyclohexylamine, can serve as a guide for identifying characteristic fragments. hmdb.ca
Table 3: Potential Derivatization Agents for GC-MS Analysis of Cyclodecanamine This table outlines common derivatization strategies for primary amines.
| Derivatizing Agent | Abbreviation | Resulting Derivative | Advantage | Reference |
|---|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility, good thermal stability | nih.gov |
| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl derivative | Creates highly electron-capturing derivatives, good for ECD or NCI-MS | nih.gov |
| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl derivative | Similar to PFPA, produces stable derivatives with excellent chromatographic properties | nist.gov |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a modern form of thin-layer chromatography that offers higher resolution, sensitivity, and reproducibility. It is a cost-effective and high-throughput technique suitable for quality control, stability studies, and impurity profiling. nih.govnih.gov
Research Findings: An HPTLC method for this compound would be developed on HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄. nih.govnih.gov The key to a successful separation is the optimization of the mobile phase. For a basic compound like cyclodecanamine, a mobile phase consisting of a mixture of a non-polar solvent (e.g., chloroform, ethyl acetate), a polar solvent (e.g., methanol), and a small amount of a basic modifier (e.g., ammonia) is often effective to ensure good spot shape and migration. nih.gov After development, the plate is dried, and quantification is performed using a densitometric scanner at a specific wavelength. nih.govnih.gov Since cyclodecanamine lacks a strong chromophore, post-chromatographic derivatization with a visualizing agent like ninhydrin (B49086) (which reacts with primary amines to produce a colored spot) may be necessary for detection and quantification. The method would be validated according to ICH guidelines for parameters such as Rf value, linearity, precision, and accuracy. nih.govnih.govnih.gov
Table 4: Illustrative HPTLC Method and Validation Parameters for this compound This table presents hypothetical data based on typical values for similar compounds.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Stationary Phase | HPTLC aluminum plates pre-coated with Silica Gel 60 F₂₅₄ | nih.govnih.gov |
| Mobile Phase | Ethyl Acetate : Methanol : Ammonia (B1221849) (5:5:0.1, v/v/v) | nih.gov |
| Application Volume | 5 µL | |
| Detection | Post-chromatographic derivatization with ninhydrin, followed by densitometric scanning at 560 nm | |
| Rf Value | ~0.65 | nih.gov |
| Linearity Range | 50 - 300 ng/band | nih.gov |
| Correlation Coefficient (r²) | > 0.998 | nih.gov |
| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov |
| Precision (% RSD) | < 2.5% | nih.govnih.gov |
| LOD | 10 ng/band | nih.gov |
| LOQ | 30 ng/band | nih.gov |
Spectrophotometric Analysis and Quantification Methods
Spectrophotometry offers a range of techniques for the quantification of chemical compounds. For a primary aliphatic amine like cyclodecanamine, direct analysis is often challenging, necessitating methods that can enhance its detectability.
Direct UV-Visible spectrophotometry for the quantification of this compound is inherently limited. Aliphatic primary amines, such as the cyclodecylamine moiety, lack a significant chromophore—a part of a molecule responsible for its color by absorbing light in the visible and ultraviolet regions. nih.govsigmaaldrich.com This results in very low molar absorptivity and an absorption maximum (λmax) at wavelengths below 220 nm, a region prone to interference from common solvents and other matrix components. sigmaaldrich.com
Modern derivative spectroscopy can sometimes resolve overlapping spectral bands and enhance the qualitative identification of a peak's maximum wavelength (λmax). youtube.com By calculating the first or higher-order derivative of the absorption spectrum, subtle spectral features can be amplified. youtube.com For instance, an odd-numbered derivative (e.g., first, third) will show an inflection point at the original λmax, while an even-numbered derivative (e.g., second) will show a minimum or maximum at that wavelength. youtube.com However, even with these advanced techniques, the lack of a native chromophore makes direct, sensitive, and specific quantification of this compound by UV-Vis spectrophotometry impractical for most applications. Therefore, methods that introduce a chromophore are generally required. researchgate.net
A highly effective strategy for the spectrophotometric analysis of compounds like this compound, which exists as a cation in solution, is ion-pair complexation. researchgate.net This technique involves pairing the cyclodecanaminium cation with a large, oppositely charged organic molecule (anionic dye) that possesses strong chromophoric properties. researchgate.netresearcher.life The resulting electrically neutral ion-pair complex can be extracted into an organic solvent and quantified using a standard spectrophotometer.
The process relies on the electrostatic attraction between the protonated amine and the anionic dye. researchgate.net The choice of dye and reaction conditions, particularly pH, are critical for successful complex formation and extraction. The pH must be controlled to ensure the amine is protonated and the dye is in its anionic form.
Several anionic dyes can be employed for this purpose. The selection of the reagent influences the sensitivity and the specific wavelength of maximum absorbance (λmax) of the resulting complex.
| Anionic Dye Reagent | Typical Organic Solvent | Optimal pH Range | Resulting Complex λmax (nm) | Reference |
|---|---|---|---|---|
| Bromocresol Green (BCG) | Chloroform | 4.0 - 5.5 | 415 - 425 | researchgate.net |
| Erythrosine B | Dichloromethane | 3.0 - 4.0 | 540 - 550 | researcher.life |
| Methyl Orange | Chloroform | 2.5 - 3.5 | 420 - 430 | researchgate.net |
| Rose Bengal | Toluene | 4.5 - 5.5 | 555 - 565 | researchgate.net |
The intensity of the color of the organic extract is directly proportional to the concentration of the amine, allowing for accurate quantification based on Beer's Law. This method provides a simple, cost-effective, and sensitive alternative to direct spectrophotometry. researcher.life
Strategic Derivatization for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a specific analytical technique. capes.gov.br For this compound, derivatization is crucial for improving its performance in both spectroscopic and chromatographic analyses. nih.gov
The primary amine functional group of cyclodecanamine is polar and can interact with active sites in gas chromatography (GC) columns, leading to poor peak shape and reduced resolution. jfda-online.com Chemical derivatization can decrease this polarity and increase the compound's volatility, making it more amenable to GC analysis. nih.govjfda-online.com Acylation, the reaction with an acylating agent, is a common strategy. For example, reacting the amine with trifluoroacetic anhydride (TFAA) converts it into a less polar, more volatile trifluoroacetyl derivative.
For detection methods based on UV-Visible spectrophotometry or High-Performance Liquid Chromatography with a UV detector (HPLC-UV), derivatization is employed to attach a strong chromophore or fluorophore to the molecule. sigmaaldrich.comthermofisher.com This significantly enhances detection sensitivity. Several reagents are available for this purpose, each reacting with the primary amine to yield a derivative with distinct spectroscopic properties.
| Derivatizing Reagent | Abbreviation | Analytical Improvement | Resulting Derivative λmax (nm) | Reference |
|---|---|---|---|---|
| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Introduces a highly fluorescent group | ~340 (Excitation), ~520 (Emission) | nih.govthermofisher.com |
| 2,4-Dinitrofluorobenzene | DNFB | Attaches a strong UV-absorbing chromophore | ~360 | thermofisher.com |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Adds a fluorophore for enhanced sensitivity | ~265 (Excitation), ~315 (Emission) | thermofisher.com |
| o-Phthalaldehyde (with a thiol like 2-mercaptoethanol) | OPA | Forms a highly fluorescent isoindole product | ~340 (Excitation), ~455 (Emission) | nih.govthermofisher.com |
| Trifluoroacetic Anhydride | TFAA | Increases volatility for Gas Chromatography (GC) | N/A (Detection by MS or FID) | jfda-online.com |
These derivatization reactions are typically rapid and can be performed under mild conditions, making them suitable for routine sample preparation prior to analysis. sigmaaldrich.com
While cyclodecanamine itself is an achiral molecule, the principles of chiral resolution are critical for the analysis of its chiral derivatives or related chiral cyclic amines. If cyclodecanamine were part of a racemic mixture (a 50:50 mix of two enantiomers), separating these enantiomers would be necessary. Since enantiomers have identical physical properties, they cannot be separated by standard chromatographic techniques. wikipedia.org
The indirect approach to chiral separation involves reacting the racemic amine with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated using conventional, achiral chromatography (e.g., HPLC or GC). wikipedia.orgyoutube.com
The process can be summarized in three steps:
Reaction: The racemic amine is reacted with a pure chiral derivatizing agent to form two different diastereomeric products. youtube.com
Separation: The resulting mixture of diastereomers is separated using a standard achiral chromatographic column.
Quantification: The separated diastereomers are detected and quantified.
A classic example of a chiral derivatizing agent for amines is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which can be used to resolve chiral amines via HPLC with fluorescence detection. nih.gov Another common class of agents includes Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), which forms stable diastereomeric amides. The choice of the chiral derivatizing agent is crucial for achieving effective separation of the resulting diastereomers. nih.gov
Computational and Theoretical Chemistry of Cyclodecanamine Hydrochloride
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical methods are fundamental to understanding the intrinsic properties of cyclodecanamine (B8794361) hydrochloride at the electronic level. These studies provide a detailed picture of electron distribution and energy, which dictates the molecule's stability and reactivity.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For cyclodecanamine hydrochloride, DFT calculations can elucidate a range of molecular properties by approximating the electron density. A typical approach involves geometry optimization of the molecule to find its lowest energy conformation. Following this, various properties can be calculated.
Key molecular properties of this compound that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Other properties such as the Mulliken atomic charges, bond lengths, and bond angles can also be precisely calculated, offering insights into the charge distribution and geometric parameters of the molecule. nih.gov
Below is an illustrative table of molecular properties for this compound that could be obtained from DFT calculations.
| Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, related to the molecule's excitability and stability. |
| Dipole Moment | A measure of the net molecular polarity, arising from the charge distribution. |
| Mulliken Atomic Charges | Provides an estimation of the partial atomic charges on each atom in the molecule. |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. |
| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. |
Ab Initio Methods and Electron Correlation in Molecular Systems
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are crucial for obtaining highly accurate solutions to the Schrödinger equation. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide a more rigorous description of the electronic structure compared to DFT in some cases.
A significant aspect of these methods is the treatment of electron correlation, which is the interaction between electrons. nih.gov For molecules with many electrons, like this compound, electron correlation effects are important for accurate predictions of their properties. Advanced ab initio methods explicitly account for electron correlation, leading to more reliable energetic and structural information. nih.gov However, these methods are computationally more demanding than DFT.
Molecular Modeling and Simulation of Conformation and Dynamics
The large and flexible ten-membered ring of this compound can adopt numerous conformations. Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are essential for exploring the conformational landscape and dynamic behavior of this molecule.
MD simulations model the atomic motions of a system over time by integrating Newton's equations of motion. nih.gov An initial step in this process is the energy minimization of the molecule's structure to find a stable starting point. nih.gov The simulation then proceeds by calculating the forces on each atom and updating their positions and velocities over small time steps. Such simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with other molecules. For cyclodecanamine, which has a flexible ring structure, MD simulations can identify the most stable conformations and the energy barriers between them. nih.gov
A typical MD simulation setup for this compound would involve the following parameters:
| Parameter | Description |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. |
| Solvent Model | The representation of the solvent, which can be explicit (individual solvent molecules) or implicit (a continuum). |
| Temperature | The temperature at which the simulation is run, usually maintained using a thermostat. |
| Pressure | The pressure at which the simulation is run, maintained using a barostat for constant pressure simulations. |
| Simulation Time | The total time over which the molecular motions are simulated, typically in the nanosecond to microsecond range. |
| Time Step | The small interval at which the equations of motion are integrated, usually around 1-2 femtoseconds. |
Prediction of Reactivity and Elucidation of Reaction Pathways
Computational chemistry provides powerful tools for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. By analyzing the electronic properties derived from quantum mechanical calculations, such as the HOMO and LUMO energies and the distribution of electrostatic potential, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
Furthermore, computational methods can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves locating the transition state structures, which are the high-energy points along the reaction coordinate, and calculating the activation energies. This information is invaluable for understanding reaction kinetics and for predicting the most likely reaction pathways.
Data-Driven Approaches and Machine Learning in this compound Research
In recent years, data-driven approaches and machine learning (ML) have become increasingly important in chemical research and drug discovery. nih.govnih.gov For a compound like this compound, ML models could be trained on large datasets of chemical information to predict its properties and activities. mdpi.comresearchgate.net
Applications of machine learning in this context could include Quantitative Structure-Activity Relationship (QSAR) models, where the biological activity of a series of compounds is correlated with their molecular descriptors. nih.gov This can help in designing new derivatives of cyclodecanamine with enhanced properties. Machine learning can also be used to predict physicochemical properties such as solubility, toxicity, and metabolic stability, thereby accelerating the drug development process. researchgate.net Generative models, a class of ML algorithms, can even be used to design novel molecules with desired properties from scratch. nih.gov
Research Applications of Cyclodecanamine Hydrochloride in Organic and Supramolecular Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
In organic synthesis, the strategic use of molecular intermediates or "building blocks" is fundamental to the construction of complex target molecules. rsc.org These building blocks provide pre-formed structural motifs that can be incorporated into a larger structure, streamlining synthetic pathways. Cyclodecanamine (B8794361) hydrochloride, with its distinct C10 ring and amine functionality, serves as such a versatile building block. The related macrocyclic ketone, cyclododecanone, is known to be used in the synthesis of complex natural products, highlighting the utility of large carbocyclic frameworks in constructing intricate molecular architectures. nih.gov
Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and materials. nih.govnih.gov Their synthesis is a central theme in organic chemistry, often involving cyclocondensation or multicomponent reactions where a primary amine is a key reactant. organic-chemistry.orgsysrevpharm.orgnih.gov As a primary amine, cyclodecanamine can, in principle, act as a crucial nitrogen source for building new heterocyclic rings.
The amine group can serve as a nucleophile to react with various electrophilic partners (such as dicarbonyl compounds, halo-esters, or α,β-unsaturated systems) to forge new carbon-nitrogen bonds. Subsequent intramolecular reactions can lead to the closure of a new ring fused to or containing the cyclodecane (B1584694) framework. While specific literature detailing the use of cyclodecanamine in such syntheses is not prominent, general methodologies for heterocycle synthesis using primary amines are well-established. sysrevpharm.orgmdpi.com For instance, reactions of primary amines with suitable cyclohexene (B86901) derivatives have been shown to produce a variety of nitrogen-containing heterocyclic compounds. sysrevpharm.org This suggests a potential pathway for cyclodecanamine to be used in creating novel, large-ring-fused heterocyclic systems.
A building block in organic synthesis is a molecule that forms part of a final structure, often contributing a specific physical or chemical property. researchgate.net Cyclodecanamine hydrochloride fits this description perfectly, offering two key features for synthetic elaboration: the C10 macrocycle and the primary amine.
The Cyclodecane Scaffold : The ten-membered ring provides a large, hydrophobic, and conformationally flexible scaffold. This can be desirable in creating molecules that need to span a certain distance or adopt specific three-dimensional shapes, for instance, in the synthesis of macrocyclic drugs or host molecules. nih.govd-nb.info
The Amine Handle : The primary amine group is a highly versatile functional "handle." It can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or imines. This allows for the attachment of a wide array of other molecules or functional units to the cyclodecane ring, making it a valuable intermediate for creating libraries of functionalized compounds for screening purposes. rsc.orgmdpi.com
Supramolecular Interactions and Assemblies Involving this compound
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and electrostatic interactions. alfachemic.com The amphiphilic nature of this compound—possessing a large hydrophobic ring and a charged, hydrophilic amine group—makes it an ideal candidate for studies in supramolecular chemistry.
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. alfachemic.commdpi.com this compound is an excellent potential guest for common macrocyclic hosts like cyclodextrins and cucurbiturils due to its structural features.
Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. e3s-conferences.orgnih.gov They are known to encapsulate hydrophobic molecules or moieties in aqueous solutions. alfachemic.comnih.gov It is expected that the hydrophobic cyclodecane ring of cyclodecanamine would be encapsulated within the cavity of a suitably sized cyclodextrin (B1172386) (such as γ-cyclodextrin), driven by the hydrophobic effect. The protonated amine group would likely remain outside the cavity, interacting with the aqueous environment or the hydrophilic rim of the CD. osti.govnih.gov
Cucurbit[n]urils (CB[n]) are barrel-shaped macrocycles with a hydrophobic cavity and two carbonyl-fringed portals. nih.gov These portals exhibit a strong affinity for positively charged groups, such as the ammonium (B1175870) cation (R-NH3+) of this compound. mdpi.comresearchgate.net Therefore, a highly stable host-guest complex is anticipated where the cyclodecane ring resides within the CB[n] cavity, and the ammonium group is capped by the carbonyl portals via ion-dipole interactions. nih.govnih.gov
| Macrocyclic Host | Key Structural Features | Primary Driving Force for Binding | Expected Interaction with this compound |
|---|---|---|---|
| Cyclodextrins (CDs) | Hydrophobic inner cavity; hydrophilic exterior. e3s-conferences.org | Hydrophobic effect. nih.gov | The cyclodecane ring enters the cavity, while the ammonium group remains in the aqueous phase. osti.gov |
| Cucurbit[n]urils (CB[n]) | Hydrophobic cavity; polar carbonyl portals. nih.gov | Hydrophobic effect and ion-dipole interactions. mdpi.com | The cyclodecane ring enters the cavity, and the ammonium group is capped by the carbonyl portals. researchgate.net |
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. alfachemic.comyoutube.com Molecules that contain both hydrophobic and hydrophilic segments, known as amphiphiles, can self-assemble in water to form nanostructures like micelles or vesicles, sequestering their hydrophobic parts away from the water.
This compound is a cationic amphiphile. The cyclodecane ring constitutes a bulky hydrophobic tail, while the ammonium hydrochloride group acts as a hydrophilic head. In aqueous solutions above a certain concentration, it is plausible that these molecules could self-assemble into ordered supramolecular structures. elsevierpure.comnih.gov This process would be driven by the hydrophobic effect acting on the cyclodecane rings and stabilized by the electrostatic repulsion between the cationic ammonium head groups at the surface of the assembly.
Stimuli-responsive materials are "smart" systems that change their properties in response to an external trigger, such as a change in pH, temperature, or light. nih.govresearchgate.net The protonation state of cyclodecanamine is dependent on the pH of the solution.
At low pH, the amine group is protonated (R-NH3+), making the molecule a cation.
At high pH (above its pKa), it becomes a neutral, free amine (R-NH2).
This pH-triggered change from a charged to a neutral species can be harnessed to create pH-responsive supramolecular systems. e3s-conferences.orgcyclodextrinnews.com For example, the binding affinity of cyclodecanamine to an anionic host (like a modified cyclodextrin or cucurbituril) would be strong at low pH due to electrostatic attraction but would weaken significantly at high pH as the amine deprotonates, leading to the release of the guest. Similarly, the stability of self-assembled nanostructures could be modulated by pH; changing the charge of the head groups could trigger the assembly or disassembly of the entire structure. cyclodextrinnews.com
Investigation of Intrinsic Catalytic Properties and Applications
While specific documented research on the intrinsic catalytic properties of this compound is not extensively available in peer-reviewed literature, its chemical structure as a primary amine hydrochloride suggests potential applications in organocatalysis and as a ligand in metal-catalyzed reactions. The reactivity of the primary amine group is central to these potential catalytic functions. This section will, therefore, explore the plausible catalytic roles of this compound by drawing parallels with the well-established catalytic behavior of other primary amines and cycloalkylamines.
Primary amines are known to act as organocatalysts through two principal activation modes: iminium ion formation and enamine formation. nih.gov In its hydrochloride salt form, the amine is protonated. For it to participate in catalysis, a deprotonation step, typically involving a base or occurring in equilibrium, is necessary to liberate the free primary amine.
Iminium Catalysis:
In the presence of α,β-unsaturated aldehydes or ketones, primary amines can reversibly form iminium ions. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it towards nucleophilic attack. nih.govresearchgate.net This type of activation is fundamental in a variety of organic transformations. Although direct studies with this compound are scarce, the general mechanism is applicable.
Enamine Catalysis:
Alternatively, primary amines can react with carbonyl compounds to form enamines. The enamine then acts as a nucleophile, reacting with electrophiles. This mode of catalysis is crucial for the functionalization of carbonyl compounds at the α-position. Chiral primary amines are particularly valuable in this context for asymmetric synthesis. rsc.org
Potential Applications in Condensation Reactions:
Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water or hydrochloric acid. slideshare.net Primary amines are key reactants and can also act as catalysts in these transformations.
One of the most fundamental reactions involving primary amines is the formation of imines (Schiff bases) through condensation with aldehydes or ketones. youtube.comyoutube.com This reaction is often catalyzed by acid or base. In the case of this compound, the acidic nature of the salt itself could potentially contribute to the catalysis of imine formation.
Furthermore, primary amines can participate in self-condensation reactions. For instance, supported copper catalysts have been shown to promote the self-condensation of various primary amines to yield symmetrically substituted secondary amines. rsc.org This proceeds via a "borrowing hydrogen" pathway involving dehydrogenation to an imine, followed by condensation and hydrogenation. rsc.org It is conceivable that cyclodecanamine could undergo similar transformations under appropriate catalytic conditions.
The following table illustrates the potential catalytic applications of primary amines, which can be extrapolated to cyclodecanamine, in various condensation reactions.
| Reaction Type | Role of Primary Amine | Reactant 1 | Reactant 2 | Product Type | Potential Role of Cyclodecanamine |
| Iminium Catalysis | Catalyst | α,β-Unsaturated Aldehyde | Nucleophile | Conjugate Adduct | Activation of the aldehyde |
| Enamine Catalysis | Catalyst | Ketone | Electrophile | α-Functionalized Ketone | Formation of a nucleophilic enamine intermediate |
| Schiff Base Formation | Reactant/Catalyst | Aldehyde/Ketone | - | Imine | Formation of a cyclodecyl-substituted imine |
| Mannich Reaction | Reactant | Aldehyde | Compound with active H | β-Amino Carbonyl | As the amine component |
Supramolecular and Ligand Applications:
Beyond its potential as a direct organocatalyst, the cyclodecyl moiety of cyclodecanamine suggests its utility in supramolecular chemistry. The hydrophobic ten-membered ring could engage in host-guest interactions, potentially influencing the selectivity and efficiency of a catalytic process occurring within a supramolecular assembly.
Moreover, the primary amine group can serve as a ligand for transition metals. The resulting metal-amine complex could exhibit catalytic activity in a range of transformations, including hydrogenations, cross-coupling reactions, and polymerizations. The steric bulk of the cyclodecyl group would be a significant factor in modulating the reactivity and selectivity of the metallic center.
While direct experimental data for this compound as a catalyst remains limited, the foundational principles of primary amine chemistry provide a strong basis for its potential applications in organic and supramolecular catalysis. Future research in this area would be necessary to fully elucidate and harness its catalytic capabilities.
Concluding Remarks and Prospective Research Trajectories for Cyclodecanamine Hydrochloride
Synthesis of Current Knowledge and Advancements in Cyclodecanamine (B8794361) Hydrochloride Chemistry
Cyclodecanamine hydrochloride, the hydrochloride salt of the ten-membered cyclic amine, represents a unique scaffold in chemical synthesis and materials science. While extensive research on smaller and larger macrocyclic amines has been prominent, the chemistry of medium-sized rings like cyclodecanamine is an area of growing interest. Current knowledge is largely foundational, focusing on its synthesis and basic characterization, with advancements primarily centered on improving synthetic accessibility and exploring its potential as a building block.
A principal route to cyclodecanamine involves the reductive amination of its corresponding ketone, cyclodecanone (B73913). wikipedia.orgorgsyn.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.org This well-established method typically proceeds via the formation of an intermediate imine from cyclodecanone and an amine source, such as ammonia (B1221849), followed by reduction. wikipedia.orgyoutube.com Various reducing agents can be employed in this transformation, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity for the iminium ion over the ketone. masterorganicchemistry.comharvard.edu The subsequent treatment of the resulting cyclodecanamine with hydrochloric acid affords the stable, crystalline hydrochloride salt. harvard.edu
The synthesis of the precursor, cyclodecanone, is well-documented and often starts from cyclododecatriene, a readily available industrial chemical. researchgate.netgoogle.com This involves a series of steps including partial hydrogenation and oxidation. researchgate.netgoogle.com Alternative laboratory-scale syntheses of cyclodecanone have also been reported, such as ring-enlargement of smaller cyclic ketones or cyclization of long-chain dicarboxylic acids, though these are often less scalable. orgsyn.org
Recent advancements in the broader field of cyclic amine chemistry, particularly in the synthesis of medium-sized rings, offer new perspectives for cyclodecanamine synthesis. rsc.orgacs.org These include cascade reactions and ring-expansion strategies that could potentially offer more efficient and modular routes to cyclodecanamine and its derivatives. rsc.org The inherent challenges associated with the synthesis of medium-sized rings, such as torsional and transannular strain, have spurred the development of novel catalytic systems and reaction methodologies that could be applied to improve the synthesis of cyclodecanamine. acs.orgacs.org
Spectroscopic characterization is fundamental to confirming the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used. nih.govorganicchemistrydata.orgnih.govwisc.eduruc.dk The hydrochloride salt formation is confirmed by the presence of characteristic N-H stretching vibrations in the IR spectrum and shifts in the NMR signals corresponding to the protons and carbons near the ammonium (B1175870) group.
Basic physicochemical properties of this compound can be found in chemical databases like PubChem. uni.lu These databases provide essential information such as molecular formula, molecular weight, and predicted properties like lipophilicity (XlogP). uni.lu
Identification of Knowledge Gaps and Future Research Challenges
Despite the foundational knowledge, significant gaps remain in the comprehensive understanding and application of this compound. The exploration of its chemical space is still in its nascent stages compared to more common cyclic amines.
Detailed Synthetic Exploration and Functionalization: While reductive amination is a viable route, a systematic study of various catalytic systems and reaction conditions to optimize the synthesis of cyclodecanamine and its hydrochloride salt is lacking. Furthermore, methods for the selective functionalization of the cyclodecane (B1584694) ring in cyclodecanamine are largely unexplored. Developing methodologies for C-H activation or other late-stage functionalization techniques specific to this medium-sized ring would unlock a vast array of novel derivatives with tailored properties. The challenge lies in controlling the regioselectivity and stereoselectivity of such reactions on a flexible ten-membered ring.
In-depth Physicochemical and Structural Analysis: There is a scarcity of detailed experimental data on the physicochemical properties of this compound. This includes, but is not limited to, its precise solubility in various solvents, its pKa value, and its crystal structure. A thorough crystallographic analysis would provide valuable insights into its solid-state packing, hydrogen bonding networks, and conformational preferences, which are crucial for applications in materials science and crystal engineering. nih.govnih.gov
Understanding Conformational Dynamics: Medium-sized rings like cyclodecane are known for their complex conformational landscapes. A detailed investigation into the conformational isomers of cyclodecanamine and its hydrochloride salt, both in solution and in the solid state, is a significant research challenge. Advanced NMR techniques and computational modeling could be employed to elucidate the dominant conformers and the energy barriers between them. This understanding is critical for designing molecules with specific shapes and functionalities.
Exploration of Reactivity: The reactivity of the amino group in cyclodecanamine, beyond simple salt formation, has not been extensively studied. Investigating its participation in a wider range of reactions, such as the synthesis of amides, sulfonamides, and more complex heterocyclic systems, would expand its utility as a synthetic intermediate.
Interdisciplinary Research Opportunities and Emerging Trends
The unique structural features of this compound position it as a promising candidate for various interdisciplinary research endeavors, tapping into emerging scientific trends.
Supramolecular Chemistry and Crystal Engineering: The amine functionality and the flexible ten-membered ring make this compound an attractive building block for supramolecular chemistry. nih.gov It can participate in hydrogen bonding and other non-covalent interactions to form well-defined supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and self-assembled monolayers. The hydrochloride moiety can act as a hydrogen bond donor, directing the assembly of complex structures. The potential for this compound in crystal engineering, to create co-crystals with active pharmaceutical ingredients (APIs) or other functional molecules to modify their physical properties, is a significant area for future exploration. nih.gov
Materials Science: The incorporation of cyclodecanamine into polymers could lead to materials with novel properties. For instance, its flexible ring structure could influence the thermal and mechanical properties of polyamides or polyimides. The amine group provides a reactive handle for grafting onto polymer backbones or for use as a curing agent in epoxy resins. The potential use of cyclodecanamine-derived molecules in the development of new catalysts or ligands for transition metal-catalyzed reactions is another promising avenue. The ring size of cyclic amines has been shown to be a relevant feature in the activity of ruthenium-based complexes for ring-opening metathesis polymerization (ROMP), suggesting that cyclodecanamine could offer unique catalytic properties. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cyclodezanamine hydrochloride, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves amine alkylation followed by hydrochloride salt formation. To optimize yields, researchers should:
- Monitor reaction parameters (temperature, solvent polarity, stoichiometry) using TLC or HPLC for intermediate tracking .
- Purify via recrystallization in ethanol/water mixtures to remove unreacted precursors .
- Validate yield using gravimetric analysis or NMR quantification .
- Safety Note : Conduct reactions in fume hoods with PPE (gloves, goggles) due to potential amine vapors and HCl gas .
Q. How should researchers characterize the purity and structural integrity of Cyclodezanamine hydrochloride?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and UV detection at 210 nm .
- Structural Confirmation : Employ FT-IR (amine N-H stretch ~3300 cm⁻¹) and ¹H/¹³C NMR (cycloalkane proton signals at δ 1.2–2.5 ppm) .
- Elemental Analysis : Verify Cl⁻ content via ion chromatography (expected ~29.3% for C₁₀H₂₁N·HCl) .
Q. What safety protocols are critical when handling Cyclodezanamine hydrochloride?
- Methodological Answer :
- Exposure Mitigation : Use chemical fume hoods for weighing and synthesis; avoid skin contact with nitrile gloves (≥8 mil thickness) .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using absorbent pads .
- Waste Disposal : Segregate as hazardous organic waste; incinerate in EPA-compliant facilities .
Advanced Research Questions
Q. How can factorial design be applied to optimize the formulation of Cyclodezanamine hydrochloride in drug delivery systems?
- Methodological Answer :
- Design Setup : Use a 2³ factorial design to evaluate variables like polymer concentration (e.g., PLGA), drug loading, and pH .
- Response Variables : Measure encapsulation efficiency (UV spectrophotometry) and in vitro release (dialysis membrane in PBS at 37°C) .
- Data Analysis : Apply ANOVA to identify significant factors (p<0.05); optimize using response surface methodology (RSM) .
Q. How to address discrepancies in biological activity data for Cyclodezanamine hydrochloride across studies?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., cell lines, incubation time) using meta-analysis frameworks like PRISMA .
- Controlled Replication : Standardize protocols (e.g., MTT assay for cytotoxicity, IC₅₀ calculation) across labs .
- Statistical Reconciliation : Use Bland-Altman plots to assess inter-study variability .
Q. What in vitro and in vivo models are suitable for assessing the pharmacokinetic properties of Cyclodezanamine hydrochloride?
- Methodological Answer :
- In Vitro : Caco-2 cell monolayers for permeability studies (apparent permeability coefficient, Papp) .
- In Vivo : Use Sprague-Dawley rats (IV/PO administration) with plasma sampling via LC-MS/MS for bioavailability (F) calculations .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to quantify half-life (t½) .
Q. What strategies ensure the stability of Cyclodezanamine hydrochloride under varying storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
